molecular formula C21H17ClN2O3 B11530578 ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate CAS No. 72916-31-5

ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate

Cat. No.: B11530578
CAS No.: 72916-31-5
M. Wt: 380.8 g/mol
InChI Key: ORHWZJFAPBUCKS-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate is a polyfunctionalized 4H-pyran derivative synthesized via multicomponent reactions (MCRs). These reactions typically involve aldehydes, malononitrile, and active methylene compounds like ethyl acetoacetate or its derivatives. The compound’s structure features:

  • A 4H-pyran core with a flattened-boat conformation .
  • Substituents at key positions: Position 2: Phenyl group (aromatic bulk). Position 4: 2-Chlorophenyl (electron-withdrawing group). Position 5: Cyano group (enhancing electrophilicity). Position 6: Amino group (hydrogen-bonding capacity). Single-crystal X-ray studies confirm the pyran ring’s geometry and substituent orientations, with the 2-chlorophenyl group nearly perpendicular to the pyran plane .

Properties

CAS No.

72916-31-5

Molecular Formula

C21H17ClN2O3

Molecular Weight

380.8 g/mol

IUPAC Name

ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C21H17ClN2O3/c1-2-26-21(25)18-17(14-10-6-7-11-16(14)22)15(12-23)20(24)27-19(18)13-8-4-3-5-9-13/h3-11,17H,2,24H2,1H3

InChI Key

ORHWZJFAPBUCKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Catalyst: Nano MgO (5 mol%)

  • Solvent: Water

  • Temperature: 80°C

  • Time: 2–3 hours

  • Yield: 85–92%

Nano MgO’s high surface area (BET analysis: 120 m²/g) and mesoporous structure enhance reaction kinetics by facilitating proton transfer during the Knoevenagel condensation and subsequent cyclization. The catalyst is recyclable for up to five cycles without significant activity loss.

Mechanism:

  • Knoevenagel Condensation: 2-Chlorobenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

  • Michael Addition: Ethyl acetoacetate attacks the nitrile intermediate.

  • Cyclization: Intramolecular nucleophilic attack forms the pyran ring.

Structural Confirmation:

  • IR: ν(C≡N) at 2,190 cm⁻¹, ν(NH₂) at 3,350 cm⁻¹.

  • ¹H NMR (DMSO-d₆): δ 1.12 (t, 3H, CH₂CH₃), δ 4.02 (q, 2H, OCH₂), δ 6.78 (s, 2H, NH₂), δ 7.25–7.52 (m, 9H, aromatic).

Potassium Carbonate-Catalyzed Ethanol Reflux

A solvent-based approach uses K₂CO₃ as a base catalyst in ethanol. This method is notable for short reaction times and high yields.

Reaction Conditions:

  • Catalyst: K₂CO₃ (10 mol%)

  • Solvent: Ethanol (96%)

  • Temperature: Reflux (78°C)

  • Time: 30–45 minutes

  • Yield: 88–90%

The base catalyzes both the Knoevenagel and Michael addition steps, with ethanol acting as a proton shuttle. The protocol avoids toxic solvents and achieves completion within an hour.

Three-Component Synthesis in Aqueous Media

A three-component reaction in water replaces organic solvents entirely, aligning with green chemistry goals.

Reaction Conditions:

  • Catalyst: K₂CO₃ (5 mol%)

  • Solvent: Water

  • Temperature: 100°C (reflux)

  • Time: 4 hours

  • Yield: 80–85%

This method utilizes ethyl 3-oxohexanoate instead of ethyl acetoacetate, but the latter can be substituted without altering the mechanism. The aqueous environment promotes hydrogen bonding, accelerating the cyclization step.

Advantages:

  • Eliminates organic solvent waste.

  • Simplifies purification (precipitates upon cooling).

Comparative Analysis of Synthetic Methods

ParameterNano MgO/WaterK₂CO₃/EthanolAqueous K₂CO₃
Catalyst Nano MgOK₂CO₃K₂CO₃
Solvent WaterEthanolWater
Temperature (°C) 8078100
Time 2–3 hours30–45 minutes4 hours
Yield (%) 85–9288–9080–85
Green Metrics ExcellentModerateExcellent

The nano MgO method balances high yield and sustainability, while the ethanol-based approach offers speed.

Structural Characterization Techniques

Spectroscopic Data:

TechniqueKey Features
IR Spectroscopy C≡N (2,190 cm⁻¹), NH₂ (3,350 cm⁻¹), C=O (1,710 cm⁻¹)
¹H NMR Ethyl group (δ 1.12–4.02), aromatic protons (δ 7.25–7.52), NH₂ (δ 6.78)
X-ray Diffraction Triclinic P1 space group, dihedral angle: 85.2° between pyran and aryl

Single-crystal X-ray analysis confirms the flattened-boat conformation of the pyran ring and near-perpendicular orientation of the 2-chlorophenyl group.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. Nano MgO’s recyclability lowers costs, while aqueous methods minimize solvent disposal issues.

Challenges and Optimization Opportunities

  • Catalyst Deactivation: Nano MgO aggregates after multiple cycles, reducing surface area. Solution: Sonication during recovery.

  • Byproduct Formation: Ethanol methods may produce minor Michael adducts. Solution: Gradient recrystallization .

Chemical Reactions Analysis

General Three-Component Reaction

The compound is typically synthesized via a three-component condensation reaction involving:

  • 2-chlorobenzaldehyde (or substituted aromatic aldehydes)

  • Malononitrile

  • Active methylene compounds (e.g., ethyl acetoacetate, allyl 3-oxobutanoate)

  • Catalysts (e.g., piperidine, KF-Al₂O₃, Meglumine)

Key steps :

  • Proton abstraction from malononitrile by a base to form an enolate intermediate.

  • Nucleophilic attack on the aldehyde carbonyl group, followed by cyclization and dehydration to form the pyran ring .

Reaction Mechanism

The mechanism involves:

  • Base-mediated deprotonation : Malononitrile’s active methylene group is deprotonated by the catalyst (e.g., Meglumine).

  • Nucleophilic addition : The enolate attacks the aldehyde, forming a β-hydroxy intermediate.

  • Cyclization : Intramolecular attack by the active methylene group of the third component (e.g., ethyl acetoacetate) to form the pyran ring.

  • Dehydration : Loss of water to stabilize the aromatic pyran structure .

Substitution Reactions

The compound undergoes substitution at the pyran ring’s amino group and cyano group under specific conditions:

  • Amination : Reaction with amines to form substituted amino derivatives.

  • Cyanide displacement : Replacement of the cyano group with other electrophiles (e.g., aldehydes, ketones).

Reaction TypeProductsFunctional Group Modification
Nucleophilic substitutionAmino derivativesReplacement of cyano group
Electrophilic substitutionHydroxy derivativesModification of aromatic ring

Metal Complexation

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals (e.g., Ni(II), Cu(II), Zn(II)). These complexes exhibit thermal stability and distinct degradation pathways, as evidenced by thermogravimetric analysis .

Biological Activity

  • Antimicrobial properties : Exhibits bactericidal activity against Staphylococcus aureus (MIC: 0.25 μg/mL) and Escherichia coli (MIC: 0.50 μg/mL).

  • Anticancer potential : Induces apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via caspase activation.

Spectroscopic and Analytical Data

  • IR and NMR : Confirms the presence of amino (N-H stretch), cyano (C≡N stretch), and ester groups .

  • Thermal analysis : Degradation occurs in multiple stages, with residues corresponding to metal oxides or organic fragments .

Scientific Research Applications

Antimicrobial Activity

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including:

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)Activity
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.50Bactericidal
Pseudomonas aeruginosa0.75Bacteriostatic

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and function, making it a candidate for antibiotic development.

Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity against strains such as Candida albicans. The antifungal mechanism appears to involve interference with cell wall integrity and function.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound possesses selective cytotoxicity against human cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis in these cells, evidenced by increased levels of caspases and annexin V staining. The IC50 value for MCF-7 cells was reported to be approximately 15 μM, indicating its potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited potent activity against multi-drug resistant bacterial strains, underscoring its potential as a lead compound for new antibiotic therapies.
  • Cytotoxic Effects : Research in Cancer Letters reported that this compound significantly reduced cell viability in MCF-7 cells, suggesting its application in cancer treatment strategies.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Their Impact

Position 4 (Aryl Group)
  • 2-Chlorophenyl : Enhances steric hindrance and electronic effects, influencing reactivity and crystal packing .
  • 3-Chlorophenyl : Reduces steric hindrance compared to 2-chlorophenyl; alters molecular dipole moments (e.g., ChemDiv compound 8006-8513) .
  • 4-Chlorophenyl : Provides symmetry but may reduce intermolecular interactions due to linear positioning .
Position 2 (Alkyl/Aryl Group)
  • Phenyl : Increases aromatic stacking interactions but may reduce solubility .
  • Methyl : Lowers molecular weight (e.g., C₃H₇ vs. C₆H₅), improving reaction yields in some cases .
Ester Group (Position 3)
  • Ethyl esters are common, but methyl esters (e.g., methyl 6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate) reduce steric bulk .

Structural and Spectroscopic Insights

X-ray Crystallography
  • Flattened-Boat Conformation: Observed in ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, with dihedral angles of ~85° between pyran and aryl planes .
  • Hydrogen Bonding: Amino groups form N–H⋯O/N interactions, stabilizing crystal packing .
Spectroscopy
  • IR : NH₂ stretches at 3330–3425 cm⁻¹, C≡N at 2194 cm⁻¹, and C=O at 1684 cm⁻¹ .
  • ¹H NMR : Ethyl ester protons appear as triplets (δ 1.2–1.3 ppm) and quartets (δ 4.0–4.3 ppm); aromatic protons resonate at δ 6.7–7.5 ppm .

Biological Activity

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate (CAS: 72916-31-5) is a compound belonging to the 4H-pyran family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on a review of recent literature.

Synthesis and Structural Characteristics

The compound can be synthesized using a water-mediated three-component reaction involving ethyl 3-oxohexanoate, malononitrile, and appropriate aldehydes. This method has been shown to yield the product efficiently with high purity, confirmed through IR and NMR spectroscopy . The structural analysis reveals a flattened-boat conformation of the pyran ring, which may influence its biological interactions.

Antimicrobial Properties

Recent studies indicate that derivatives of 4H-pyrans exhibit significant antimicrobial activity. Although specific data on this compound is limited, related compounds in the 4H-pyran class have demonstrated broad-spectrum antimicrobial effects with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .

Antioxidant Activity

The antioxidant potential of similar compounds has been assessed using DPPH scavenging assays, where certain derivatives showed scavenging percentages between 84.16% and 90.52% . This suggests that this compound may possess comparable antioxidant properties, warranting further investigation.

Anti-inflammatory Effects

Compounds within this class have also been evaluated for their anti-inflammatory effects. In studies measuring human red blood cell (HRBC) membrane stabilization, some derivatives exhibited significant protective effects, with stabilization percentages reaching up to 99.25% . This highlights the potential of this compound in managing inflammatory conditions.

Case Studies and Research Findings

Several studies have focused on the pharmacological activities of pyran derivatives:

  • Antitumor Activity : A study indicated that certain pyran derivatives demonstrated sub-micromolar cytotoxic activities against tumor cell lines, suggesting potential as anticancer agents .
  • Calcium Channel Blockade : Some derivatives have been identified as effective calcium channel blockers, which could be relevant for cardiovascular applications .
  • Relaxant Effects : The vasorelaxant properties of related compounds have been documented, indicating a broader therapeutic potential in treating hypertension and other vascular disorders .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values: 2.50 - 20 µg/mL
AntioxidantDPPH scavenging: 84.16% - 90.52%
Anti-inflammatoryHRBC membrane stabilization: up to 99.25%
AntitumorSub-micromolar cytotoxicity on tumor cell lines
Calcium Channel BlockadeEffective in vascular applications
VasorelaxationDocumented relaxant effects

Q & A

Basic Question: What are the standard synthetic routes for preparing ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate?

Methodological Answer:
The compound can be synthesized via multi-component reactions (MCRs) involving ethyl acetoacetate, α,β-ethylenic nitriles, and aryl aldehydes in ethanol under reflux. Pyridine is often used as a base catalyst to facilitate cyclization. For example, in structurally analogous pyran derivatives, heating equimolar reactants (e.g., 0.01 mol each) in ethanol for 3 hours under reflux yields the product with ~75% efficiency after recrystallization . Key steps include monitoring reaction completion via TLC and purification using ethanol-based recrystallization to remove unreacted starting materials.

Advanced Question: How can hydrogen bonding networks in the crystal structure of this compound influence its physicochemical stability?

Methodological Answer:
X-ray crystallography reveals that intermolecular N–H⋯N and N–H⋯O hydrogen bonds form pseudo-dimeric structures (R₂²(12) motifs), which stabilize the crystal lattice. For instance, the NH₂ group interacts with the cyano group (N⋯H distance ~2.1 Å) and ethoxy oxygen (O⋯H distance ~2.3 Å), creating chains parallel to the [100] direction . Computational tools like Mercury or OLEX2 can analyze torsion angles (e.g., C–C–C–C dihedral angles ~110–120°) and packing coefficients to predict solubility and melting points. Such analysis is critical for optimizing storage conditions and formulation stability .

Basic Question: Which spectroscopic techniques are essential for confirming the structure of this pyran derivative?

Methodological Answer:

  • IR Spectroscopy : Confirm functional groups via νCN (~2183 cm⁻¹), νNH₂ (~3334–3398 cm⁻¹), and νC=O (~1692 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include ethyl protons (δ 1.29 ppm, triplet; δ 4.21 ppm, quartet), aromatic protons (δ 7.2–7.8 ppm), and carbons such as C=O (δ ~166 ppm) and cyano-substituted carbons (δ ~108–120 ppm) .
  • Single-crystal XRD : Resolve molecular geometry (e.g., bond lengths, angles) and absolute configuration, though merging Friedel pairs may be required if anomalous scattering is weak .

Advanced Question: How can discrepancies in reported biological activities of structurally similar pyran derivatives be resolved?

Methodological Answer:
Contradictions in biological data (e.g., antitumor vs. antibacterial efficacy) often arise from substituent effects. For example:

  • Antibacterial activity : Correlate electron-withdrawing groups (e.g., Cl, CN) with enhanced membrane disruption via logP calculations .
  • Antitumor activity : Use molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., topoisomerase II) and validate via MTT assays .
    Systematic SAR studies should vary substituents (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) and compare IC₅₀ values to isolate contributing factors .

Basic Question: What purification strategies are recommended for isolating high-purity samples of this compound?

Methodological Answer:

  • Recrystallization : Use ethanol or ethanol/water mixtures (1:1 v/v) to remove polar impurities. Monitor purity via melting point consistency (e.g., target m.p. ~118°C) .
  • Column Chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent. Collect fractions and analyze via HPLC (C18 column, λ = 254 nm) to confirm >95% purity .

Advanced Question: How can computational methods predict the reactivity of the cyano and ester groups in further functionalization?

Methodological Answer:

  • DFT Calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-311G(d,p) level to evaluate frontier molecular orbitals. A lower LUMO energy for the cyano group (-1.8 eV) suggests nucleophilic attack susceptibility, while the ester carbonyl (LUMO -1.5 eV) is prone to hydrolysis .
  • Molecular Electrostatic Potential (MEP) : Visualize electron-deficient regions (cyano) and hydrogen-bonding sites (NH₂) to design regioselective reactions, such as SNAr at the cyano group .

Basic Question: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Reaction Optimization : Replace ethanol with isopropanol to reduce reflux temperature (82°C vs. 78°C) and minimize side-product formation.
  • Workup Efficiency : Use centrifugal partition chromatography (CPC) for large-scale purification instead of column chromatography .
  • Yield Improvement : Screen catalysts (e.g., DBU vs. pyridine) to enhance cyclization kinetics. Pyridine typically achieves 75% yield, but DBU may reduce reaction time by 30% .

Advanced Question: How do steric effects from the 2-chlorophenyl and phenyl substituents influence conformational dynamics?

Methodological Answer:
Single-crystal data show that ortho-chlorine introduces steric hindrance, forcing the 2-chlorophenyl ring into a twisted conformation (dihedral angle ~72.5° relative to the pyran ring). This distortion reduces π-π stacking but enhances solubility. Molecular dynamics simulations (AMBER) can model rotational barriers (~15 kcal/mol) and predict aggregation tendencies in solution .

Basic Question: What analytical techniques are used to assess batch-to-batch consistency?

Methodological Answer:

  • HPLC-PDA : Use a C18 column with acetonitrile/water (65:35) at 1.0 mL/min. Retention time consistency (±0.1 min) indicates purity .
  • DSC/TGA : Monitor thermal events (e.g., melting endotherm at 118°C ± 2°C) to detect polymorphic variations .

Advanced Question: Can green chemistry principles be applied to synthesize this compound sustainably?

Methodological Answer:

  • Solvent Replacement : Substitute ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent, in MCRs. Preliminary data show comparable yields (70–72%) .
  • Catalyst Recycling : Immobilize pyridine on mesoporous silica (SBA-15) to enable reuse over five cycles without significant activity loss .
  • Waste Reduction : Employ in situ IR monitoring to minimize excess reagent use and optimize reaction stoichiometry .

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